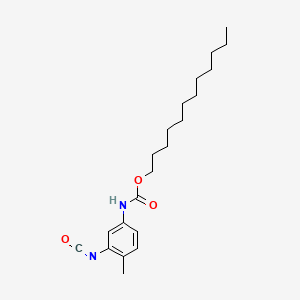
Dodecyl (3-isocyanato-4-methylphenyl)-carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecyl (3-isocyanato-4-methylphenyl)-carbamate is a chemical compound known for its unique structure and properties. It is characterized by the presence of a dodecyl chain, an isocyanate group, and a methylphenyl group. This compound is used in various industrial and research applications due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl (3-isocyanato-4-methylphenyl)-carbamate typically involves the reaction of dodecyl isocyanate with 3-isocyanato-4-methylphenyl carbodiimide. The reaction is carried out in a hydrocarbon solvent, such as petroleum ether, at temperatures ranging from 0°C to 30°C. A catalytic amount of 1-ethyl-3-methyl-3-phospholine-1-oxide is used to facilitate the reaction, which results in the formation of the desired carbamate with the evolution of carbon dioxide .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Dodecyl (3-isocyanato-4-methylphenyl)-carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to amine derivatives.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas and carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions to form substituted products.
Major Products
The major products formed from these reactions include oxides, amine derivatives, ureas, and carbamates, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Dodecyl (3-isocyanato-4-methylphenyl)-carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the modification of biomolecules and the development of bioconjugates.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its reactivity and stability
Mecanismo De Acción
The mechanism of action of Dodecyl (3-isocyanato-4-methylphenyl)-carbamate involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form stable urea and carbamate linkages. These reactions are facilitated by the electron-withdrawing nature of the isocyanate group, which makes it highly reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.
Comparación Con Compuestos Similares
Similar Compounds
Dodecyl isocyanate: Similar in structure but lacks the methylphenyl group.
3-isocyanato-4-methylphenyl carbodiimide: Contains the methylphenyl group but lacks the dodecyl chain.
Uniqueness
Dodecyl (3-isocyanato-4-methylphenyl)-carbamate is unique due to the presence of both the dodecyl chain and the methylphenyl group. This combination imparts distinct reactivity and properties, making it suitable for a wide range of applications that similar compounds may not be able to achieve .
Propiedades
Número CAS |
71427-58-2 |
|---|---|
Fórmula molecular |
C21H32N2O3 |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
dodecyl N-(3-isocyanato-4-methylphenyl)carbamate |
InChI |
InChI=1S/C21H32N2O3/c1-3-4-5-6-7-8-9-10-11-12-15-26-21(25)23-19-14-13-18(2)20(16-19)22-17-24/h13-14,16H,3-12,15H2,1-2H3,(H,23,25) |
Clave InChI |
HBPPVBFDVNBDMA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC(=O)NC1=CC(=C(C=C1)C)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




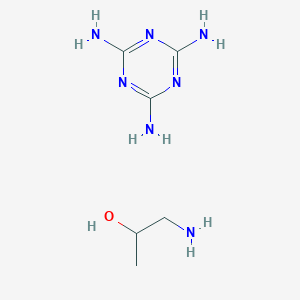

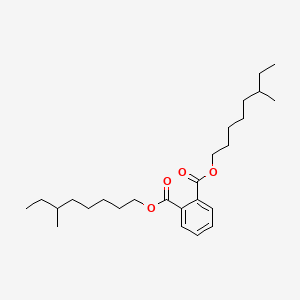
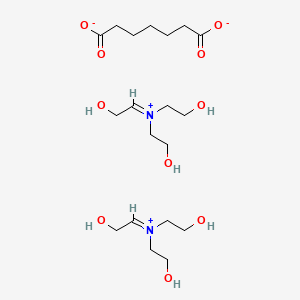
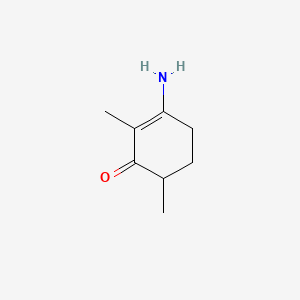


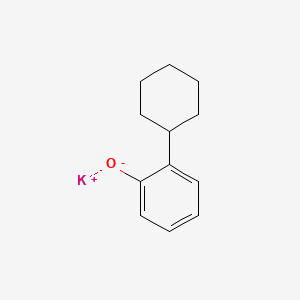
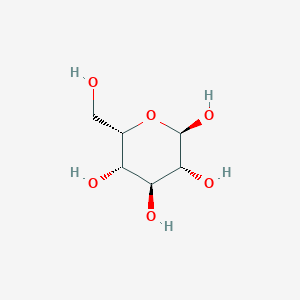
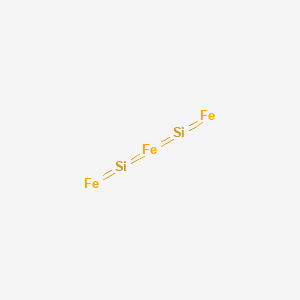
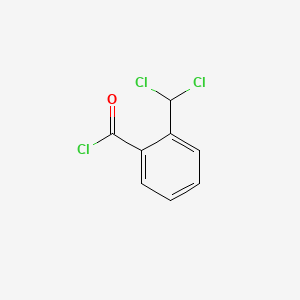
![[3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate](/img/structure/B12660635.png)
